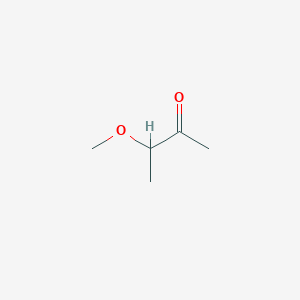

3-Methoxybutan-2-one

概要

説明

3-Methoxybutan-2-one is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a pleasant odor and is used primarily as a solvent in various chemical processes. This compound is notable for its potential as a sustainable bio-based alternative to traditional chlorinated solvents, which are often toxic and environmentally hazardous .

準備方法

Synthetic Routes and Reaction Conditions: 3-Methoxybutan-2-one can be synthesized through the methylation of acetoin using dimethyl carbonate. This process is performed in a sustainable one-step reaction, which improves process mass intensity and atom economy compared to previously published methods . The reaction conditions typically involve the use of a catalyst and a magnetic stirrer in a high-pressure reactor .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process avoids the use or generation of toxic substances and critical elements, making it an environmentally friendly alternative .

化学反応の分析

Types of Reactions: 3-Methoxybutan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Introduction to 3-Methoxybutan-2-one

This compound, also known as MO, is an organic compound with the molecular formula CHO. It appears as a colorless liquid with a pleasant odor and is primarily recognized for its applications as a solvent in various scientific and industrial processes. This compound has garnered attention as a sustainable alternative to traditional chlorinated solvents, which pose significant health and environmental risks.

Solvent in Organic Chemistry

This compound is widely used as a solvent in various organic reactions, including:

- Friedel-Crafts Acylation : This reaction involves the acylation of aromatic compounds using acyl chlorides, where MO has demonstrated comparable yields to traditional solvents like dichloromethane (79% yield vs. 77% in dichloromethane) .

- N-Alkylations : MO serves effectively in N-alkylation reactions, which are crucial for synthesizing amines .

Biological Applications

The compound's low peroxide-forming potential and negative Ames mutagenicity test results make it a safer choice for biological applications. This characteristic is particularly valuable in pharmacological studies where safety profiles are critical .

Industrial Uses

In industrial settings, this compound acts as a renewable oxygenated solvent that can replace carcinogenic halogenated solvents. Its use promotes safer working conditions and aligns with sustainability goals in chemical manufacturing .

Environmental Impact

As a bio-based solvent, this compound offers an environmentally friendly alternative to conventional solvents derived from petrochemicals. The synthesis of MO from acetoin and dimethyl carbonate represents a more sustainable approach, improving process mass intensity and atom economy .

Case Study 1: Synthesis of this compound

A notable study demonstrated the synthesis of this compound through the methylation of acetoin using dimethyl carbonate in a one-step process. This method not only enhanced the yield (85% isolated yield) but also showcased the compound's potential as a green solvent .

Case Study 2: Comparison with Traditional Solvents

Research comparing the solvatochromic parameters of MO with traditional aprotic solvents highlighted its favorable properties for various chemical reactions. The Kamlet–Taft parameters indicate that MO can effectively solvate reactants without the adverse effects associated with chlorinated solvents .

Comparison of Solvent Properties

| Property | This compound | Dichloromethane | Acetone |

|---|---|---|---|

| Boiling Point (°C) | 120 | 39.6 | 56 |

| Density (g/cm³) | 0.87 | 1.33 | 0.79 |

| Toxicity | Low | High | Moderate |

| Environmental Impact | Low | High | Moderate |

Kamlet–Taft Solvatochromic Parameters

| Parameter | Value |

|---|---|

| (Hydrogen Bond Donor Ability) | Moderate |

| (Hydrogen Bond Acceptor Ability) | High |

| (Polarity/Polarizability) | Moderate |

作用機序

The mechanism of action of 3-Methoxybutan-2-one primarily involves its role as a solvent. It interacts with solutes through hydrogen bonding and dipolar interactions, as indicated by its Kamlet–Taft solvatochromic parameters . These interactions facilitate various chemical reactions by stabilizing transition states and intermediates.

類似化合物との比較

- 3-Methylbutan-2-one

- 3-Methoxy-1-butanol

- trans-4-Methoxy-3-buten-2-one

Comparison: 3-Methoxybutan-2-one is unique due to its sustainable production method and low environmental impact. Unlike traditional solvents like dichloromethane and chloroform, it exhibits low toxicity and is derived from renewable resources . Its Kamlet–Taft solvatochromic parameters also make it a versatile solvent for various applications .

生物活性

3-Methoxybutan-2-one, also known as 3-Methoxy-2-butanone or MO, is an organic compound with potential applications in various fields, particularly in chemistry and biology. This article explores the biological activity of this compound, focusing on its properties, mechanisms of action, and potential applications.

- Molecular Formula : C5H10O2

- IUPAC Name : this compound

- CAS Number : 14539-67-4

This compound exhibits biological activity primarily through its interactions with various biochemical pathways. Its mechanism of action can be summarized as follows:

- Solvent Properties : It serves as a bio-based solvent, potentially replacing harmful chlorinated solvents in chemical reactions. Studies indicate that it has favorable solvatochromic parameters, making it effective in various organic reactions such as Friedel-Crafts acylation and N-alkylations .

- Mutagenicity Testing : The compound has shown a negative result in the Ames mutagenicity test, indicating a low potential for genetic toxicity, which is crucial for its safety in biological applications .

- Oxidative Stability : this compound has demonstrated low peroxide formation potential under oxidative conditions, suggesting it can be used safely in environments where oxidative stability is essential .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes within the cells.

Case Studies

- Substitution for Chlorinated Solvents : In a study evaluating the use of this compound as a sustainable alternative to chlorinated solvents, it was successfully utilized in a Friedel-Crafts acylation reaction with a yield comparable to traditional solvents (79% yield compared to 77% with dichloromethane) .

- Biocompatibility Assessments : In toxicity assessments, this compound exhibited low toxicity levels in repeated-dose studies, supporting its potential use in pharmaceuticals and other biological applications .

Table of Biological Activity Results

特性

IUPAC Name |

3-methoxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5(2)7-3/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPGPGQJLPODMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500533 | |

| Record name | 3-Methoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17742-05-1 | |

| Record name | 3-Methoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。